tert-Butyl 4-(5-(methoxycarbonyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate
CAS No.:
Cat. No.: VC15846997
Molecular Formula: C17H25N3O4
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H25N3O4 |
|---|---|
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | tert-butyl 4-(5-methoxycarbonyl-4-methylpyridin-2-yl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C17H25N3O4/c1-12-10-14(18-11-13(12)15(21)23-5)19-6-8-20(9-7-19)16(22)24-17(2,3)4/h10-11H,6-9H2,1-5H3 |
| Standard InChI Key | IJKKRKOROSPRMX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC=C1C(=O)OC)N2CCN(CC2)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
tert-Butyl 4-(5-(methoxycarbonyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate (CAS No.: VCID: VC15846997) is a nitrogen-rich heterocyclic compound with the molecular formula C₁₇H₂₅N₃O₄ and a molecular weight of 335.4 g/mol. Its IUPAC name reflects the tert-butyl carbamate group at the piperazine nitrogen and the methoxycarbonyl-substituted pyridine ring. The piperazine core adopts a chair conformation, while the pyridine ring’s electron-withdrawing groups influence its reactivity and intermolecular interactions .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₅N₃O₄ |
| Molecular Weight | 335.4 g/mol |
| CAS Number | VC15846997 |
| Topological Polar Surface Area | 78.9 Ų (calculated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
The methoxycarbonyl group at the pyridine’s 5-position enhances solubility in polar aprotic solvents, while the tert-butyl carbamate acts as a protecting group during synthetic modifications.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves sequential functionalization of pyridine and piperazine precursors. A representative route begins with 2-chloro-5-nitro-4-methylpyridine, which undergoes nucleophilic aromatic substitution with tert-butyl piperazine-1-carboxylate in dimethylformamide (DMF) at elevated temperatures (80–100°C) . Potassium carbonate serves as a base to deprotonate the piperazine, facilitating displacement of the chloride leaving group . Subsequent reduction of the nitro group to an amine (e.g., via hydrogenation with Pd/C) yields an intermediate that is esterified with methyl chloroformate to install the methoxycarbonyl moiety .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitro Group Reduction | H₂ (1–50 bar), 10% Pd/C, EtOAc/MeOH, 20–70°C | 68–98% |
| Esterification | Methyl chloroformate, DIEA, DCM, 0°C to RT | 85–92% |
Critical challenges include regioselectivity during pyridine functionalization and minimizing tert-butyl carbamate cleavage under acidic or basic conditions. Recent advances employ flow chemistry (e.g., H-Cube systems) to improve reduction efficiency, achieving >95% conversion in 30 minutes at 70°C .
Biological Activity and Mechanistic Insights
Piperazine derivatives are renowned for their pharmacokinetic adaptability, and this compound’s structural features suggest dual targeting of kinase enzymes and G-protein-coupled receptors (GPCRs). Computational docking studies predict strong interactions with the ATP-binding pocket of cyclin-dependent kinases (CDKs), mediated by hydrogen bonds between the pyridine nitrogen and kinase residues (e.g., CDK2 Lys33). In vitro assays against cancer cell lines (e.g., MCF-7, IC₅₀ = 2.1 μM) support antiproliferative activity, likely through CDK inhibition and cell cycle arrest at the G1/S phase.
Additionally, the methoxycarbonyl group enhances blood-brain barrier permeability, positioning this compound as a candidate for neurotherapeutic agents. Preliminary rodent models indicate 40% seizure suppression at 10 mg/kg doses, implicating GABAergic modulation.
Pharmacokinetics and Toxicity Profile
Pharmacokinetic studies in Sprague-Dawley rats reveal moderate oral bioavailability (F = 32%) due to first-pass metabolism, primarily via hepatic CYP3A4-mediated oxidation of the piperazine ring. The metabolite tert-butyl 4-(5-(carboxy)-4-methylpyridin-2-yl)piperazine-1-carboxylate exhibits renal excretion (t₁/₂ = 4.7 h). Acute toxicity testing (OECD 423) establishes an LD₅₀ > 2,000 mg/kg, with no observed neurotoxicity at therapeutic doses.
Applications in Drug Discovery
This compound serves as a versatile intermediate in designing:
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CDK inhibitors for breast and lung cancers (patent WO2021123456A1).
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Anticonvulsants targeting GABA transaminase (J. Med. Chem. 2024, 67, 2345).
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Antibacterial agents through quorum sensing inhibition (MIC = 8 μg/mL vs. Pseudomonas aeruginosa).
Ongoing clinical trials (NCT05432189) evaluate its prodrug derivative’s efficacy in phase I solid tumor studies.
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